1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone
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Overview
Description
1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone is a compound that features a piperidine ring substituted with an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone typically involves the reaction of azetidine with piperidine derivatives under controlled conditions. One common method includes the use of azetidine-3-carboxylic acid as a starting material, which is then reacted with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine or azetidine derivatives.
Scientific Research Applications
1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
- 1-(4-(Azetidin-1-yl)phenyl)ethanone
- 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate
- 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
Uniqueness: 1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone stands out due to its unique combination of the piperidine and azetidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-[4-(azetidin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C10H18N2O/c1-8(13)12-4-2-9(3-5-12)10-6-11-7-10/h9-11H,2-7H2,1H3 |
InChI Key |
WGTUQPCOOSSNAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2CNC2 |
Origin of Product |
United States |
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